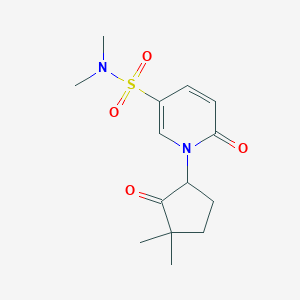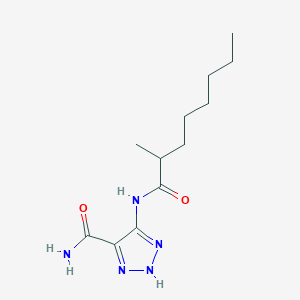
1-(3,3-dimethyl-2-oxocyclopentyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-dimethyl-2-oxocyclopentyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide, also known as DMS, is a compound that has been used in scientific research for its potential therapeutic properties. It belongs to the class of sulfonamide compounds and has been studied for its effects on various biological processes.
Wirkmechanismus
1-(3,3-dimethyl-2-oxocyclopentyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide is believed to exert its effects by binding to the active site of carbonic anhydrase and inhibiting its activity. This results in a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This compound has also been shown to inhibit the activity of matrix metalloproteinases by binding to their active sites and preventing the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of bicarbonate ions and increase the production of carbon dioxide, which may have implications for the regulation of acid-base balance. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which may have implications for tissue remodeling and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,3-dimethyl-2-oxocyclopentyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that it may have off-target effects on other enzymes or biological processes, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(3,3-dimethyl-2-oxocyclopentyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide. One direction is to investigate its potential therapeutic properties in diseases such as cancer and osteoarthritis, where matrix metalloproteinases play a role in disease progression. Another direction is to investigate its effects on other biological processes, such as ion channels or transporters. Additionally, the development of more selective inhibitors of carbonic anhydrase may provide a more targeted approach for the treatment of acid-base disorders.
Synthesemethoden
The synthesis of 1-(3,3-dimethyl-2-oxocyclopentyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide involves the reaction of 3,3-dimethyl-2-oxocyclopentanone with N,N-dimethyl-6-hydroxypyridine-3-sulfonamide in the presence of a base such as sodium hydride. The reaction results in the formation of this compound as a yellow solid. The purity of the compound can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3,3-dimethyl-2-oxocyclopentyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been studied for its potential therapeutic properties in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance. This compound has also been studied for its effects on the activity of matrix metalloproteinases, enzymes that play a role in tissue remodeling and repair.
Eigenschaften
IUPAC Name |
1-(3,3-dimethyl-2-oxocyclopentyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2)8-7-11(13(14)18)16-9-10(5-6-12(16)17)21(19,20)15(3)4/h5-6,9,11H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLYIDBBFXWSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1=O)N2C=C(C=CC2=O)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dimethoxy-2-[(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptan-5-yl]quinazolin-4-amine](/img/structure/B7429485.png)
![N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7429490.png)
![methyl 2-cyclopropyl-2-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B7429497.png)
![rac-tert-butyl (3aR,6aR)-1-[3-(prop-2-enamido)propanoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B7429505.png)
![N-(cyclohexylmethyl)-2-[[(2R)-2-methoxy-2-phenylacetyl]amino]-2-methylpropanamide](/img/structure/B7429508.png)
![Methyl 2-[3-[(6-methoxypyrazine-2-carbonyl)amino]phenyl]propanoate](/img/structure/B7429517.png)
![1-[(5-Bromo-2-methylphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429527.png)
![4-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethylphenyl)-3-hydroxypropan-2-yl]butanamide](/img/structure/B7429531.png)
![N-(1,4-dihydroxy-5,5-dimethylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B7429535.png)
![methyl 1-[(2-cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-5-nitro-6-oxopyridine-3-carboxylate](/img/structure/B7429557.png)


![5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one](/img/structure/B7429581.png)
